4-Phenyl-6-(trifluoromethyl)pyrimidin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
1. Gene Expression Inhibition
Palanki et al. (2000) conducted research on the pyrimidine derivative N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors. They found that certain structural modifications on the pyrimidine ring improved in vitro activity and gastrointestinal permeability in the Caco-2 cell line, highlighting the pyrimidine derivative's potential for gene expression modulation (Palanki et al., 2000).
2. Anti-Inflammatory and Analgesic Properties
Muralidharan et al. (2019) synthesized derivatives of 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol, which exhibited significant anti-inflammatory and analgesic activities. Their research concluded that the nature of the substituent on the pyrimidine derivative played a major role in determining its anti-inflammatory and analgesic efficacy (Muralidharan, Raja, & Deepti, 2019).
3. Cyclooxygenase-2 Inhibition
Swarbrick et al. (2009) identified a novel series of pyrimidine-based cyclooxygenase-2 (COX-2) inhibitors, showcasing different arrangements of substituents compared to common 1,2-diarylheterocycle molecules. They found certain pyrimidine derivatives to be potent and selective inhibitors of COX-2, with favorable pharmacokinetic profiles and efficacy in rat models of hypersensitivity (Swarbrick et al., 2009).
4. Applications in Nonlinear Optics
Hussain et al. (2020) explored the structural parameters and electronic properties of thiopyrimidine derivatives for applications in nonlinear optics (NLO). They concluded that 4-thiopyrimidines derivatives, including phenyl pyrimidine derivatives, show promising applications in medicine and NLO fields, demonstrating considerable NLO character for optoelectronic applications (Hussain et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound has high fungicidal activity
Mode of Action
It’s known that the compound has a high fungicidal activity . The mechanism of action is different from that of cyprodinil . More research is needed to elucidate the exact interaction between the compound and its targets.
Result of Action
The result of the action of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-ol is the inhibition of fungal growth, as evidenced by its high fungicidal activity
Properties
IUPAC Name |
4-phenyl-6-(trifluoromethyl)-1H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)9-6-8(15-10(17)16-9)7-4-2-1-3-5-7/h1-6H,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQSFWKOCNZPPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)NC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.